(3-Chloropropyl)methoxydimethylsilane

Description

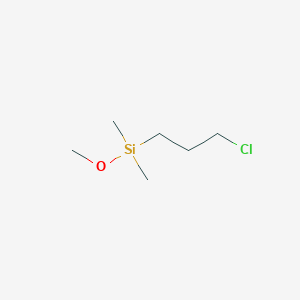

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloropropyl-methoxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15ClOSi/c1-8-9(2,3)6-4-5-7/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWDWVCNOLORBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20171180 | |

| Record name | (3-Chloropropyl)methoxydimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18171-14-7 | |

| Record name | (3-Chloropropyl)methoxydimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18171-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloropropyl)methoxydimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018171147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Chloropropyl)methoxydimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chloropropyl)methoxydimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3-Chloropropyl)methoxydimethylsilane: A Technical Guide for Advanced Research and Development

This guide provides an in-depth exploration of (3-Chloropropyl)methoxydimethylsilane, a bifunctional organosilane of significant interest to researchers, scientists, and professionals in drug development. Its unique combination of a reactive chloropropyl group and a hydrolyzable methoxysilyl moiety makes it a versatile molecular tool for surface modification, synthesis, and bioconjugation. This document moves beyond basic data to explain the causality behind its applications, ensuring a thorough understanding of its chemical behavior and utility.

Core Molecular and Physical Properties

This compound is a colorless to pale yellow liquid possessing a distinct molecular architecture that dictates its reactivity. The molecule features a silicon atom bonded to two methyl groups, one methoxy group, and a 3-chloropropyl chain. This structure provides two key reactive sites: the methoxy group, which can be hydrolyzed to form a reactive silanol, and the terminal chlorine atom, which is susceptible to nucleophilic substitution.

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₅ClOSi | [1] |

| Molecular Weight | 166.72 g/mol | [1] |

| CAS Number | 18171-14-7 | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 170-171 °C | [2] |

| Flash Point | 39 °C | [2] |

| Refractive Index (n20/D) | 1.4278 | [2] |

| Density | 0.94 g/cm³ | [2] |

Synthesis Pathway: Catalytic Hydrosilylation

The industrial synthesis of this compound is primarily achieved through the catalytic hydrosilylation of allyl chloride with methoxydimethylsilane. This process represents a cornerstone of organosilicon chemistry, enabling the formation of a stable silicon-carbon bond.

The choice of catalyst is critical for maximizing yield and selectivity, minimizing unwanted side reactions. Platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst, are traditionally used. However, rhodium-based catalysts have emerged as highly efficient alternatives, offering improved selectivity for the desired γ-isomer.[3][4][5]

The fundamental reaction is as follows:

Caption: Synthesis of this compound via catalytic hydrosilylation.

This reaction involves the addition of the silicon-hydride bond across the double bond of allyl chloride. The process is typically carried out in a controlled reactor environment, often maintaining a stoichiometric excess of allyl chloride to drive the reaction to completion.[6]

Mechanism of Action in Surface Modification

The utility of this compound as a surface modifier or coupling agent hinges on its dual reactivity. The process can be understood as a two-step mechanism:

-

Hydrolysis and Condensation: The methoxysilyl end of the molecule reacts with water (often trace amounts on the substrate surface) to form a reactive silanol group (-Si-OH). This silanol can then undergo condensation with hydroxyl groups present on inorganic substrates like glass, silica, or metal oxides, forming stable covalent siloxane bonds (Si-O-Substrate).

-

Functional Group Presentation: Once anchored, the molecule presents its chloropropyl tail outwards from the surface. This terminal chloro group is now available for subsequent chemical reactions.

Caption: The dual reaction mechanism enabling surface modification.

This mechanism is fundamental to its role as a coupling agent, where it chemically bridges an inorganic filler to an organic polymer matrix, thereby enhancing the mechanical properties of the resulting composite material.

Experimental Protocol: Surface Functionalization of Silica Nanoparticles

This protocol provides a validated, step-by-step methodology for the functionalization of silica nanoparticles, a common application in drug delivery and diagnostics research.

Objective: To covalently attach this compound to the surface of silica nanoparticles.

Materials:

-

Silica Nanoparticles (SiNPs)

-

This compound

-

Anhydrous Toluene

-

Ethanol

-

Deionized Water

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet.

Methodology:

-

Activation of Substrate:

-

Disperse 1.0 g of silica nanoparticles in 50 mL of a 1:1 (v/v) solution of deionized water and ethanol.

-

Sonicate the dispersion for 15 minutes to ensure homogeneity.

-

Stir the suspension at 60 °C for 2 hours to ensure a fully hydroxylated surface.

-

Centrifuge the nanoparticles, discard the supernatant, and dry the activated SiNPs in a vacuum oven at 110 °C overnight. This step is crucial to remove physisorbed water while retaining surface hydroxyl groups.

-

-

Silanization Reaction:

-

In a 100 mL round-bottom flask under a nitrogen atmosphere, disperse the 1.0 g of dried, activated SiNPs in 50 mL of anhydrous toluene. Sonicate for 10 minutes. Anhydrous conditions are critical to prevent self-polymerization of the silane in solution.

-

Inject 1.0 mL of this compound into the suspension with vigorous stirring.

-

Fit the flask with a condenser and reflux the mixture at 110 °C for 12-24 hours under a nitrogen atmosphere. The refluxing provides the necessary activation energy for the condensation reaction between the silanol (formed in-situ) and the surface hydroxyls.

-

-

Washing and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Centrifuge the functionalized nanoparticles (Cl-SiNPs).

-

Wash the Cl-SiNPs sequentially with toluene (2 x 30 mL) and ethanol (2 x 30 mL) to remove any unreacted silane and byproducts. A sonication step during each wash can improve purification efficiency.

-

After the final wash, dry the purified Cl-SiNPs in a vacuum oven at 60 °C overnight.

-

-

Characterization:

-

The success of the functionalization should be confirmed using analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Thermogravimetric Analysis (TGA). TGA can quantify the mass of organic material grafted onto the nanoparticle surface.

-

Characterization and Verification

Verifying the identity of this compound and confirming its successful grafting to a surface are essential for experimental integrity.

Predicted Spectroscopic Data

While comprehensive, peer-reviewed spectral libraries for this specific compound are not widely published, its structure allows for an expert prediction of its key spectroscopic features.

-

¹H NMR (in CDCl₃):

-

δ ~0.1-0.2 ppm (singlet, 6H): Protons of the two Si-CH₃ groups.

-

δ ~0.7-0.9 ppm (triplet, 2H): Protons of the Si-CH₂- group.

-

δ ~1.8-2.0 ppm (multiplet, 2H): Protons of the central -CH₂- group of the propyl chain.

-

δ ~3.5-3.6 ppm (triplet, 2H): Protons of the -CH₂-Cl group.

-

δ ~3.4-3.5 ppm (singlet, 3H): Protons of the Si-OCH₃ group.

-

-

¹³C NMR (in CDCl₃):

-

δ ~ -4 to -2 ppm: Carbon of the Si-CH₃ groups.

-

δ ~15-17 ppm: Carbon of the Si-CH₂- group.

-

δ ~26-28 ppm: Carbon of the central -CH₂- group.

-

δ ~47-49 ppm: Carbon of the -CH₂-Cl group.

-

δ ~50-52 ppm: Carbon of the Si-OCH₃ group.

-

-

FTIR (neat liquid, cm⁻¹):

-

2950-2850: C-H stretching vibrations of methyl and methylene groups.

-

~1260: Si-CH₃ symmetric deformation.

-

~1090: Si-O-C stretching, a characteristic strong band for alkoxysilanes.

-

~800: Si-C stretching and CH₃ rocking on silicon.

-

~700-650: C-Cl stretching vibration.

-

When grafted to a silica surface, new C-H stretching peaks will appear in the FTIR spectrum of the material, and the broad O-H stretch (~3400 cm⁻¹) of the silica will diminish, indicating consumption of surface silanols.

Applications in Drug Development and Bioconjugation

The true potential of this compound for the life sciences lies in the reactivity of its terminal chloroalkane. This group serves as a versatile handle for covalently attaching biomolecules through nucleophilic substitution.

While many published studies utilize the trimethoxy analogue, (3-Chloropropyl)trimethoxysilane, for these applications, the chemical principle and reactivity of the chloropropyl group are identical. The methoxydimethyl variant offers different kinetics of hydrolysis and forms a less cross-linked monolayer on surfaces, which can be advantageous in controlling surface density.

Potential Applications:

-

Nanoparticle Functionalization: As detailed in the protocol, this silane can modify the surface of silica or metal oxide nanoparticles. The resulting chloro-functionalized particles can then be conjugated to antibodies, peptides, or small molecule drugs containing amine (-NH₂) or thiol (-SH) groups for targeted drug delivery.

-

Biosensor Development: Immobilization of enzymes or antibodies onto sensor surfaces (e.g., glass slides, gold nanoparticles) can be achieved. The silane first creates an anchor layer, and the biomolecule is then linked via its nucleophilic residues.

-

Creation of Bio-inert Surfaces: The chloropropyl group can be used to initiate "grafting-from" surface-initiated polymerization of polymers like polyethylene glycol (PEG), creating surfaces that resist non-specific protein adsorption.

Caption: Covalent linking of an antibody to a silane-modified nanoparticle surface.

Safety, Handling, and Storage

As with all chlorosilanes and alkoxysilanes, proper safety protocols are mandatory.

-

Handling: this compound should be handled in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a face shield, nitrile gloves, and a lab coat, is required.

-

Hazards: The compound is a flammable liquid. It is irritating to the eyes, skin, and respiratory system. Upon contact with moisture or water, it hydrolyzes to release methanol, which is toxic, and hydrochloric acid, which is corrosive.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from sources of ignition and moisture. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.

-

Disposal: Waste must be treated as hazardous. Quenching is necessary before disposal. This can be done by slowly adding the silane to a stirred solution of isopropanol or ethanol, followed by the cautious addition of water to complete the hydrolysis. The resulting mixture should be neutralized before disposal according to local regulations.

References

- 1. This compound | C6H15ClOSi | CID 87490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US5177236A - Process for the preparation of 3-chloropropyl-silanes - Google Patents [patents.google.com]

Introduction: The Versatility of a Key Silane Intermediate

References

- 1. This compound | C6H15ClOSi | CID 87490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. gelest.com [gelest.com]

- 3. researchgate.net [researchgate.net]

- 4. Karstedt's catalyst - Wikipedia [en.wikipedia.org]

- 5. Applications of Karstedt Catalysts_Chemicalbook [chemicalbook.com]

- 6. scirp.org [scirp.org]

- 7. Karstedt catalysts | Johnson Matthey [matthey.com]

- 8. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-chloropropyl-methoxy-dimethylsilane, CAS No. 18171-14-7 - iChemical [ichemical.com]

An In-Depth Technical Guide to the Reaction Mechanisms of (3-Chloropropyl)methoxydimethylsilane

Abstract

(3-Chloropropyl)methoxydimethylsilane is a bifunctional organosilane compound of significant interest in materials science, surface chemistry, and nanotechnology. Its utility stems from the dual reactivity of its molecular structure: a hydrolyzable methoxysilyl group for covalent attachment to inorganic substrates and a terminal chloropropyl group amenable to a wide range of organic transformations. This technical guide provides a comprehensive exploration of the core reaction mechanisms governing the synthesis, reactivity, and application of this compound. We will dissect the key pathways, including its synthesis via hydrosilylation, the fundamental processes of hydrolysis and condensation, the mechanism of surface modification and grafting, and the subsequent functionalization via the chloropropyl group. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile coupling agent to leverage its full potential in their applications.

Introduction to this compound

This compound, with the chemical formula C₆H₁₅ClOSi, is a key player in the family of silane coupling agents.[1] These agents act as molecular bridges, forming durable bonds between dissimilar materials, typically organic polymers and inorganic substrates. The unique architecture of this molecule, featuring a silicon atom bonded to both a reactive methoxy group and a stable chloropropyl chain, allows it to engage in distinct, sequential chemical reactions.

The methoxysilyl moiety serves as the inorganic-reactive end. In the presence of water, it undergoes hydrolysis to form a reactive silanol group (Si-OH). This silanol can then condense with hydroxyl groups present on the surfaces of inorganic materials like glass, silica, or metal oxides, forming stable covalent siloxane (Si-O-Substrate) bonds.[2][3] Concurrently, the chloropropyl group provides a reactive handle for subsequent organic reactions, most commonly nucleophilic substitutions, enabling the attachment of a vast array of organic functionalities.[4] This bifunctionality is the cornerstone of its utility in creating robust hybrid materials and functionalized surfaces.

Synthesis Pathways

The industrial production of chloropropyl-functionalized silanes primarily relies on the hydrosilylation reaction, a highly efficient method for forming silicon-carbon bonds.

Hydrosilylation

Hydrosilylation involves the addition of a hydrosilane (containing a Si-H bond) across a carbon-carbon double bond. For chloropropyl-alkoxysilanes, the process typically starts with the hydrosilylation of allyl chloride with a corresponding hydrosilane, such as trichlorosilane, followed by alcoholysis.[4][5] For this compound specifically, the synthesis would involve the reaction of allyl chloride with methoxydimethylsilane.

The reaction is catalyzed by transition metal complexes, most commonly platinum-based catalysts like Speier's (H₂PtCl₆) or Karstedt's catalyst.[4][6] However, these can have limitations in selectivity.[4] Recent advancements have shown that rhodium(I) catalysts can offer drastically improved efficiency and selectivity, achieving over 99% selectivity for the desired γ-isomer (trichloro(3-chloropropyl)silane) in related syntheses.[4][7]

The general mechanism proceeds via the Chalk-Harrod or a modified cycle, involving oxidative addition of the Si-H bond to the metal center, coordination of the alkene (allyl chloride), migratory insertion to form the Si-C bond, and reductive elimination to release the product and regenerate the catalyst.

References

- 1. This compound | C6H15ClOSi | CID 87490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. diva-portal.org [diva-portal.org]

- 4. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JP3427145B2 - Method for producing 3-chloropropyltrimethoxysilane - Google Patents [patents.google.com]

- 6. Platinum Complexes Catalyzed Hydrosilylation of Trichlorosilane and Allyl Chloride [manu56.magtech.com.cn]

- 7. Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]

(3-Chloropropyl)methoxydimethylsilane reactivity with nucleophiles

An In-depth Technical Guide to the Reactivity of (3-Chloropropyl)methoxydimethylsilane with Nucleophiles

Executive Summary

This compound (CAS No. 18171-14-7) is a bifunctional organosilane that serves as a pivotal building block in materials science and synthetic chemistry.[1] Its unique structure, featuring both a reactive alkyl chloride and a hydrolyzable methoxysilane group, allows for a two-pronged approach to chemical modification. This guide provides a comprehensive analysis of its reactivity, focusing on nucleophilic substitution at the chloropropyl terminus while also addressing the critical, and often competing, hydrolysis and condensation of the methoxysilane moiety. We will explore the underlying mechanisms, influencing factors, and provide field-proven protocols for its application, offering researchers and drug development professionals a thorough understanding of how to leverage this versatile reagent.

Molecular Structure and Dual Reactivity Analysis

The utility of this compound stems from its two distinct reactive centers, which can often be addressed orthogonally.

-

The Alkyl Chloride Terminus: The carbon-chlorine bond at the propyl chain's terminus is a classic electrophilic site. The high electronegativity of the chlorine atom polarizes the C-Cl bond, making the carbon atom susceptible to attack by nucleophiles. This site primarily undergoes nucleophilic substitution reactions (S_N2), allowing for the covalent attachment of a wide array of functional groups.[1]

-

The Methoxydimethylsilyl Group: The silicon-methoxy (Si-OCH₃) bond is the second reactive site. It is susceptible to hydrolysis in the presence of water or moisture, leading to the formation of a silanol group (Si-OH) and methanol as a byproduct.[1][2] These silanol groups are highly reactive and can condense with other silanols or with surface hydroxyl groups (e.g., on glass, silica, or metal oxides) to form stable siloxane (Si-O-Si) or Si-O-Substrate linkages.[3]

This dual nature allows the molecule to act as a "molecular bridge" or coupling agent, tethering organic functionalities to inorganic substrates.

Caption: Dual reactive centers of this compound.

The Critical Role of Hydrolysis: A Competing Pathway

Before engaging the chloropropyl group with nucleophiles, it is essential to understand the behavior of the methoxysilane moiety, as its premature hydrolysis can dictate the outcome of an experiment, particularly in surface modification applications.

Table 1: Hydrolytic Stability of Related Chloropropylalkoxysilanes at 20-25°C

| Compound | pH | Half-life |

|---|---|---|

| (3-chloropropyl)trimethoxysilane | 4 | < 5 minutes |

| (3-chloropropyl)trimethoxysilane | 7 | 3.1 - 4.5 hours |

| (3-chloropropyl)trimethoxysilane | 9 | < 0.1 hours |

| (3-chloropropyl)diethoxymethylsilane | 4 | 0.4 hours |

| (3-chloropropyl)diethoxymethylsilane | 7 | 9.5 hours |

| (3-chloropropyl)diethoxymethylsilane | 9 | 0.2 hours |

(Data adapted from ECHA registration dossiers for analogous compounds)[4]

Causality: This pH dependence occurs because both acid and base can catalyze the nucleophilic attack of water on the silicon atom. In acidic conditions, the methoxy oxygen is protonated, making it a better leaving group. In basic conditions, the hydroxide ion is a more potent nucleophile than water. This understanding is crucial for experimental design:

-

To promote surface grafting , reactions are often run under controlled humidity or with trace amounts of acid or base catalysts.[3]

-

To prevent premature polymerization and favor nucleophilic substitution on the chloro- group in solution, reactions should be conducted under strictly anhydrous conditions using dry solvents.

Caption: Hydrolysis and condensation pathway of the methoxysilane group.

Reactivity with Nucleophiles: The S_N2 Pathway

The primary reaction at the chloropropyl terminus is a bimolecular nucleophilic substitution (S_N2). This reaction involves the backside attack of a nucleophile on the carbon atom bonded to chlorine, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond.

Caption: General S_N2 mechanism on the chloropropyl group.

Nitrogen Nucleophiles (Amines)

Primary and secondary amines readily react with this compound to form the corresponding secondary or tertiary amino-functionalized silanes.

-

Mechanism: The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon, displacing the chloride. If a primary or secondary amine is used, a proton is subsequently lost from the nitrogen, often facilitated by a second equivalent of the amine or an added non-nucleophilic base (e.g., triethylamine) which acts as an acid scavenger.

-

Causality: The reaction is often heated to increase the rate. The choice of base is important; using the reacting amine as the base consumes an extra equivalent, while a non-nucleophilic base like triethylamine avoids this side reaction and prevents the formation of ammonium chloride salts that can complicate purification. The amino group of the product can also act as a catalyst for the hydrolysis of the methoxysilane group, an effect observed in related systems.[6][7]

Sulfur Nucleophiles (Thiols)

Thiols (R-SH) are excellent nucleophiles and react cleanly to form thioethers. This reaction is highly efficient and is a cornerstone of "click chemistry".[8]

-

Mechanism: The reaction typically proceeds via the thiolate anion (R-S⁻), which is a much stronger nucleophile than the neutral thiol. The thiolate is generated in situ by adding a base.

-

Causality: While the reaction can proceed without a catalyst, it is often accelerated by the addition of a base (to form the thiolate) or specific catalysts like phosphines.[9] The reaction is highly chemoselective for the alkyl chloride over the methoxysilane group, especially under anhydrous conditions.

Oxygen Nucleophiles (Alkoxides)

Alkoxides (RO⁻) react in a classic Williamson ether synthesis to form an ether linkage.[10]

-

Mechanism: The alkoxide ion performs an S_N2 attack on the terminal carbon, displacing chloride.

-

Causality: This reaction requires a strong base (e.g., NaH, Na, K) to first deprotonate an alcohol to generate the nucleophilic alkoxide. The reaction must be run in an anhydrous solvent (often the parent alcohol or an ether like THF) to prevent the base from being quenched and to avoid hydrolysis of the silane. This method is less common than using amine or thiol nucleophiles due to the harsh basic conditions required, which can promote side reactions.

Phosphorus Nucleophiles (Phosphines)

Tertiary phosphines (R₃P) are soft, powerful nucleophiles that react readily with alkyl halides to form quaternary phosphonium salts.

-

Mechanism: The phosphorus lone pair directly attacks the carbon, displacing chloride to form a stable C-P bond and generating a positively charged phosphonium salt.

-

Causality: This reaction is typically straightforward and often proceeds at room temperature or with gentle heating. The resulting phosphonium salts are useful as phase-transfer catalysts, intermediates in Wittig reactions (after deprotonation), or as ionic liquids.

Table 2: Summary of Reactivity with Various Nucleophiles

| Nucleophile Class | Nucleophile (Nu:⁻) | Product Functional Group | Typical Conditions |

|---|---|---|---|

| Nitrogen | R-NH₂, R₂NH | Secondary/Tertiary Amine | Heat, optional base (e.g., Et₃N) |

| Sulfur | R-SH | Thioether (Sulfide) | Base (e.g., Et₃N, Na₂CO₃) |

| Oxygen | R-OH | Ether | Strong base (e.g., NaH) to form alkoxide |

| Phosphorus | R₃P | Phosphonium Salt | Heat, anhydrous solvent |

Experimental Protocols

The following protocols are provided as illustrative examples of the two primary reaction modalities of this compound.

Protocol 1: Surface Functionalization of Silica Nanoparticles

This protocol describes the grafting of the silane onto a silica surface, a common procedure in materials science to create a reactive "handle" for further modification.[3][11]

Objective: To create silica nanoparticles with surface-bound chloropropyl groups.

Materials:

-

Silica nanoparticles (e.g., 100 nm)

-

This compound

-

Anhydrous Toluene

-

Triethylamine (Et₃N)

-

Methanol

-

Acetone

Procedure:

-

Activate the silica nanoparticles by heating at 120 °C under vacuum for 4 hours to remove adsorbed water. Cool to room temperature under an inert atmosphere (N₂ or Ar).

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 1.0 g of the dried silica nanoparticles in 50 mL of anhydrous toluene.

-

Sonicate the suspension for 15 minutes to ensure deagglomeration.

-

To the stirred suspension, add 0.5 mL of this compound and 0.1 mL of triethylamine (as a catalyst).[3]

-

Heat the mixture to reflux (approx. 110 °C) and maintain for 12 hours under an inert atmosphere.

-

Cool the reaction mixture to room temperature.

-

Collect the functionalized nanoparticles by centrifugation (e.g., 8000 rpm for 10 min).

-

Wash the nanoparticles sequentially to remove unreacted silane and catalyst: twice with toluene, once with methanol, and twice with acetone. Resuspend and centrifuge for each wash step.

-

After the final wash, dry the functionalized silica nanoparticles under vacuum at 60 °C overnight. The resulting material (SiO₂-Cl) is ready for subsequent nucleophilic substitution reactions.

Protocol 2: Synthesis of a Thioether-Functionalized Silane

This protocol demonstrates the S_N2 reaction in solution to prepare a functionalized molecule for use as a building block or coupling agent.

Objective: To synthesize (3-(dodecylthio)propyl)methoxydimethylsilane.

Materials:

-

This compound

-

1-Dodecanethiol

-

Triethylamine (Et₃N)

-

Anhydrous Acetonitrile (MeCN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add 1-dodecanethiol (1.0 eq), triethylamine (1.1 eq), and anhydrous acetonitrile.

-

Stir the solution at room temperature for 10 minutes.

-

Add this compound (1.05 eq) dropwise to the solution.

-

Heat the reaction mixture to 60 °C and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure (rotary evaporation).

-

Redissolve the residue in diethyl ether (or ethyl acetate) and wash with saturated NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by vacuum distillation or flash column chromatography on silica gel to obtain the pure (3-(dodecylthio)propyl)methoxydimethylsilane.

Conclusion

This compound is a powerful and versatile chemical tool whose reactivity is governed by two distinct functional groups. Successful application hinges on understanding the interplay between nucleophilic substitution at the alkyl chloride and the hydrolysis/condensation of the methoxysilane. By carefully controlling reaction conditions—particularly solvent, moisture, and pH—researchers can selectively target either reactive site. This allows for the precise engineering of surfaces, the synthesis of novel materials, and the development of complex molecular architectures, making it an invaluable reagent for scientists in both academic and industrial settings.

References

- 1. CAS 18171-14-7: this compound [cymitquimica.com]

- 2. gelest.com [gelest.com]

- 3. mdpi.com [mdpi.com]

- 4. Registration Dossier - ECHA [echa.europa.eu]

- 5. researchgate.net [researchgate.net]

- 6. Reaction of (3-Aminopropyl)dimethylethoxysilane with Amine Catalysts on Silica Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

Understanding the Compound: A Profile of (3-Chloropropyl)methoxydimethylsilane

An In-depth Technical Guide to the Safe Handling of (3-Chloropropyl)methoxydimethylsilane in the Laboratory

This compound (CAS No. 18171-14-7) is an organomethoxysilane compound utilized as a chemical intermediate in various synthetic processes.[1] Its bifunctional nature, possessing both a reactive methoxysilyl group and a chloroalkyl group, makes it a versatile reagent. However, this reactivity also dictates the stringent safety measures required for its handling.

Key Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C6H15ClOSi | [1][2] |

| Molecular Weight | 166.72 g/mol | [2] |

| Appearance | Liquid | [1] |

| Boiling Point | 144.3 °C at 760 mmHg | [3] |

| Flash Point | 36.1 °C | [3] |

| Stability | Stable in sealed containers under a dry, inert atmosphere.[1] Reacts with water and moisture.[1] | Gelest Inc.[1] |

The flammability of this compound, indicated by its low flash point, necessitates careful management of ignition sources in the laboratory.[1]

Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with this compound is fundamental to its safe use. The primary hazards include its flammability, irritant properties, and reactivity with water.[1]

According to the Globally Harmonized System (GHS) classification, this chemical is a flammable liquid and vapor (H226), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

The Critical Role of Moisture Sensitivity

A key characteristic of this compound is its reactivity with water and moisture in the air.[1] This hydrolysis reaction liberates methanol, a toxic substance.[1] Chronic exposure to methanol can have adverse effects on the central nervous system.[1] The oral toxicity of this compound is associated with methanol, which can cause nausea, vomiting, headache, and visual disturbances, including blindness.[1]

This reaction underscores the importance of handling the compound under anhydrous conditions and ensuring that all glassware and equipment are thoroughly dried before use. The formation of methanol also introduces an additional layer of toxicity that must be managed.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure to its vapors and any methanol formed.[1][4] Local exhaust ventilation is crucial.[1]

-

Ignition Source Control: Given its flammable nature, all potential ignition sources, such as open flames, sparks, and hot surfaces, must be strictly excluded from the handling area.[1][5] Use of explosion-proof electrical equipment and proper grounding of containers and receiving equipment are mandatory to prevent static discharge.[1]

-

Emergency Equipment: Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[1][6]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

-

Hand Protection: Neoprene or nitrile rubber gloves are recommended to prevent skin contact.[1][6]

-

Eye Protection: Chemical goggles are mandatory.[1][6] Contact lenses should not be worn when handling this chemical.[1][6]

-

Skin and Body Protection: A lab coat or other suitable protective clothing should be worn to protect against skin exposure.[1][5][6]

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator is recommended.[1]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount to preventing accidents and ensuring the integrity of the compound.

Handling

-

Always handle this compound under an inert atmosphere, such as nitrogen or argon, to prevent reaction with atmospheric moisture.[4]

-

Avoid all eye and skin contact, and do not breathe vapor or mist.[1]

-

Use only non-sparking tools.[1]

-

Ground and bond containers and receiving equipment to prevent static electricity buildup.[1]

-

Wash hands thoroughly with mild soap and water after handling and before eating, drinking, or smoking.[1]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and ignition sources.[1][4][5]

-

The storage area should be locked up.[1]

-

Store away from incompatible materials, which include acids, alcohols, Lewis acids, oxidizing agents, and peroxides.[1]

Emergency Procedures

In the event of an emergency, a calm and methodical response is crucial.

First-Aid Measures

-

Inhalation: Remove the individual to fresh air and keep them comfortable for breathing.[1] If feeling unwell, seek medical advice.[1]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][5] Remove contaminated clothing and wash it before reuse.[1][4] Seek medical attention if skin irritation occurs.[1]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][5] Continue rinsing and seek immediate medical attention.[1]

-

Ingestion: Do not induce vomiting.[7] Never give anything by mouth to an unconscious person.[1][7] Rinse the mouth with water and seek immediate medical attention.[1][7]

Spills and Leaks

-

Evacuate personnel from the area.

-

Ventilate the area.

-

Wear appropriate PPE, including respiratory protection.

-

Absorb the spill with an inert material such as sand, vermiculite, or earth, and place it in a suitable, closed container for disposal.[4][7] Do not use combustible materials like sawdust.

-

Clean the spill area thoroughly.

Waste Disposal

Dispose of this compound and any contaminated materials in a safe manner in accordance with local, state, and federal regulations.[1] Do not dispose of waste into the sewer system.[1] Waste should be handled by a licensed waste disposal facility.[1] Empty containers should be handled with care as they may contain flammable residual vapors.[1]

Conclusion

The safe handling of this compound is achievable through a combination of robust engineering controls, appropriate personal protective equipment, and strict adherence to established protocols. A deep understanding of its chemical properties, particularly its flammability and reactivity with moisture, is essential for all personnel working with this compound. By fostering a culture of safety and preparedness, researchers can effectively mitigate the risks associated with this valuable chemical intermediate.

References

- 1. gelest.com [gelest.com]

- 2. This compound | C6H15ClOSi | CID 87490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-chloropropyl-methoxy-dimethylsilane, CAS No. 18171-14-7 - iChemical [ichemical.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.com [fishersci.com]

- 6. gelest.com [gelest.com]

- 7. echemi.com [echemi.com]

An In-Depth Technical Guide to (3-Chloropropyl)methoxydimethylsilane: Nomenclature, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloropropyl)methoxydimethylsilane is a versatile organosilane reagent that plays a crucial role in surface modification and the synthesis of complex molecules. Its unique bifunctional nature, possessing both a reactive chloropropyl group and a hydrolyzable methoxysilyl group, allows for the covalent linkage of organic moieties to inorganic substrates. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and key applications, with a focus on the underlying chemical principles and practical considerations for its use in research and development.

Nomenclature and Identification

Precise identification of chemical reagents is paramount for scientific reproducibility. This compound is known by a variety of synonyms and alternative names in commercial and academic literature. Understanding this nomenclature is essential for conducting thorough literature searches and sourcing the correct material.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-chloropropyl-methoxy-dimethylsilane [1]. Its Chemical Abstracts Service (CAS) number, a unique identifier, is 18171-14-7 [1].

A comprehensive list of synonyms and identifiers is provided in the table below for easy reference.

| Identifier Type | Identifier | Source |

| IUPAC Name | 3-chloropropyl-methoxy-dimethylsilane | PubChem[1] |

| CAS Number | 18171-14-7 | PubChem[1] |

| Molecular Formula | C6H15ClOSi | PubChem[1] |

| Molecular Weight | 166.72 g/mol | PubChem[1] |

| Synonyms | (3-Chloropropyl)dimethylmethoxysilane | PubChem[1] |

| 3-Chloropropyldimethylmethoxysilane | PubChem[1] | |

| Silane, (3-chloropropyl)methoxydimethyl- | PubChem[1] | |

| 1-Chloro-3-(dimethylmethoxysilyl)propane | Gelest, Inc.[2] | |

| (3-Chloropropyl)(methoxy)dimethylsilane | PubChem[1] | |

| EC Number | 242-055-5 | PubChem[1] |

| UNII | 4GWJ7W4JMB | PubChem[1] |

It is crucial to distinguish this compound from its more commonly referenced tri-functional analogue, (3-Chloropropyl)trimethoxysilane (CAS No. 2530-87-2). The choice between these reagents has significant implications for the structure and properties of the resulting surface modification, as will be discussed in subsequent sections.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and effective application in experimental protocols.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | 144.3 °C at 760 mmHg | iChemical[2] |

| Flash Point | 36.1 °C | iChemical[2] |

| Density | Not specified for this specific compound. For the related (3-Chloropropyl)trimethoxysilane: 1.09 g/mL at 25 °C. | Sigma-Aldrich |

| Solubility | Reacts with water. Soluble in many organic solvents. | Gelest, Inc.[2] |

| Vapor Pressure | Not specified. | - |

Synthesis and Manufacturing

The industrial synthesis of chloropropylalkoxysilanes generally follows a two-step process:

-

Hydrosilylation: The process typically begins with the hydrosilylation of allyl chloride with a suitable hydridosilane. For this compound, the precursor would be methoxydimethylsilane (HSi(CH₃)₂(OCH₃)). This reaction is catalyzed by a transition metal complex, often based on platinum or rhodium. The choice of catalyst is critical to ensure high selectivity for the desired γ-isomer and to minimize side reactions.

-

Esterification/Alkoxylation: An alternative and common industrial route involves the hydrosilylation of allyl chloride with trichlorosilane (HSiCl₃) to produce (3-Chloropropyl)trichlorosilane. This intermediate is then reacted with methanol to yield the desired methoxy-substituted silane. In the case of this compound, a subsequent reaction with a methylating agent (e.g., a Grignard reagent like methylmagnesium bromide) would be necessary to replace two of the chloro groups with methyl groups, followed by methoxylation.

A plausible, though less direct, route involves the reaction of a Grignard reagent, 3-chloropropylmagnesium chloride, with methoxydimethylchlorosilane.

The choice of synthetic route can influence the impurity profile of the final product. Potential impurities may include unreacted starting materials, byproducts from side reactions during hydrosilylation (e.g., isomerization products), and residual catalyst. For applications sensitive to trace impurities, such as in the development of high-performance materials or medical devices, purification by fractional distillation is a critical final step.

Principles of Reactivity and Application

The utility of this compound stems from its dual reactivity. The methoxysilyl group provides a mechanism for covalent attachment to hydroxyl-rich surfaces, while the chloropropyl group serves as a versatile handle for subsequent organic transformations.

Surface Modification: The Role of the Methoxysilyl Group

The primary application of this silane is in the functionalization of inorganic substrates such as silica, glass, and metal oxides. The reaction proceeds via hydrolysis of the methoxy group to a silanol, which then condenses with surface hydroxyl groups to form stable siloxane (Si-O-Si) bonds.

Causality in Experimental Choices: Monofunctional vs. Trifunctional Silanes

A key consideration in designing surface modification protocols is the choice between a monofunctional silane, such as this compound, and a trifunctional silane, like (3-Chloropropyl)trimethoxysilane.

-

Monofunctional Silanes: With only one hydrolyzable group, these silanes can form a true self-assembled monolayer (SAM) on the substrate. Each silane molecule can form a single covalent bond with the surface. This leads to a well-defined, less cross-linked surface modification, which can be advantageous when precise control over surface density and accessibility of the functional group is required.

-

Trifunctional Silanes: These molecules possess three hydrolyzable groups, enabling them to not only bind to the surface but also to polymerize with neighboring silane molecules. This results in a more robust, cross-linked, and potentially thicker polysiloxane layer on the surface. While this can enhance the stability of the coating, it can also lead to a less ordered surface with reduced accessibility of the functional groups.

The choice, therefore, depends on the specific application. For creating well-defined surfaces for sensor applications or chromatographic stationary phases, a monofunctional silane may be preferred. For creating durable, protective coatings, a trifunctional silane might be more suitable.

The Versatility of the Chloropropyl Group

Once tethered to a surface, the chloropropyl group provides a reactive site for a wide range of nucleophilic substitution reactions. This allows for the introduction of various functionalities, including:

-

Amines: Reaction with primary or secondary amines yields amino-functionalized surfaces, which can be used for bioconjugation, as basic catalysts, or to alter surface charge.

-

Thiols: Substitution with a thiol source, such as sodium hydrosulfide, introduces thiol groups that are useful for "click" chemistry (thiol-ene reactions) or for binding to gold surfaces.

-

Azides: Reaction with sodium azide produces an azido-functionalized surface, a key component for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) "click" chemistry.

This two-step functionalization strategy offers a high degree of modularity and control over the final surface chemistry.

Experimental Protocol: Surface Modification of Silica Nanoparticles

This protocol provides a general method for the functionalization of silica nanoparticles with this compound. The principles can be adapted for other hydroxyl-bearing substrates.

Materials:

-

Silica nanoparticles

-

This compound

-

Anhydrous toluene

-

Triethylamine (optional, as a catalyst)

-

Ethanol

-

Deionized water

Procedure:

-

Activation of Silica Nanoparticles:

-

Disperse the silica nanoparticles in a solution of 1 M HCl and stir for 1 hour at room temperature.

-

Wash the nanoparticles repeatedly with deionized water until the pH of the supernatant is neutral.

-

Dry the activated nanoparticles in a vacuum oven at 120 °C overnight. This step ensures a high density of surface silanol groups.

-

-

Silanization:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, disperse the dried silica nanoparticles in anhydrous toluene (e.g., 1 g of silica per 50 mL of toluene) via sonication.

-

Add this compound (e.g., 5-10% w/w relative to silica) to the suspension.

-

(Optional) Add a catalytic amount of triethylamine.

-

Heat the mixture to reflux and maintain for 12-24 hours under a nitrogen atmosphere.

-

-

Washing and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Collect the functionalized nanoparticles by centrifugation.

-

Wash the nanoparticles sequentially with toluene and ethanol to remove unreacted silane and byproducts.

-

Dry the final product in a vacuum oven at 60-80 °C.

-

Self-Validation:

The success of the surface modification can be confirmed using a variety of analytical techniques:

-

Fourier-Transform Infrared Spectroscopy (FTIR): Appearance of C-H stretching peaks (around 2900 cm⁻¹) and the C-Cl stretching peak (around 650-750 cm⁻¹) indicates the presence of the chloropropyl group.

-

Thermogravimetric Analysis (TGA): A weight loss step corresponding to the decomposition of the organic moiety confirms successful grafting. The magnitude of the weight loss can be used to quantify the grafting density.

-

Elemental Analysis: Quantification of carbon, hydrogen, and chlorine content provides a direct measure of the degree of functionalization.

Safety and Handling

This compound is a flammable liquid and vapor[2]. It is also a skin and eye irritant and may cause respiratory irritation[2]. The compound reacts with water and moisture in the air, liberating methanol[2]. Methanol is toxic, and its formation should be considered in the safety assessment.

Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (neoprene or nitrile rubber), and a lab coat[2].

-

Keep away from heat, sparks, and open flames[2].

-

Store in a tightly sealed container under an inert, dry atmosphere (e.g., nitrogen or argon) in a cool, dry place[2].

-

Ground and bond containers and receiving equipment to prevent static discharge[2].

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If spilled on skin, wash thoroughly with soap and water.

Conclusion

This compound is a valuable reagent for creating well-defined, functionalized surfaces. Its monofunctional nature allows for the formation of self-assembled monolayers with a high degree of control over surface chemistry. By understanding its nomenclature, properties, and reactivity, researchers can effectively leverage this compound to advance their work in materials science, drug development, and beyond. Careful attention to experimental design, particularly the choice between monofunctional and trifunctional silanes, and adherence to safety protocols are essential for successful and safe utilization.

References

Theoretical Modeling of (3-Chloropropyl)methoxydimethylsilane Adsorption: From First Principles to Interfacial Dynamics

An In-Depth Technical Guide:

Abstract

(3-Chloropropyl)methoxydimethylsilane (CPDMS) is a bifunctional organosilane crucial for surface modification, acting as a coupling agent to bridge inorganic substrates and organic polymers. Its utility in fields ranging from materials science to drug delivery hinges on the precise control and understanding of its adsorption behavior at solid-liquid or solid-gas interfaces. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to model the adsorption of CPDMS. We will delve into the quantum mechanical foundations of its reactivity and the molecular dynamics of film formation, offering both foundational knowledge and practical, step-by-step protocols for researchers. The objective is to equip scientists with the predictive power of computational modeling to design and optimize functionalized surfaces with desired properties.

Introduction: The Significance of CPDMS and the Role of Theoretical Modeling

The unique molecular architecture of this compound—featuring a hydrolyzable methoxy group at one end and a reactive chloropropyl group at the other—makes it an effective molecular linker. The methoxy group provides a pathway for covalent attachment to hydroxylated surfaces like silica, glass, and metal oxides, while the chloropropyl tail offers a versatile anchor point for further chemical functionalization.

Understanding and predicting the adsorption process at the atomic level is paramount. Questions such as the preferred binding conformations, the energetics of adsorption, the rate of surface coverage, and the structure of the resulting organic layer are often difficult to answer through experimental means alone. Theoretical modeling provides a powerful lens to probe these phenomena with high fidelity. By simulating the interactions between CPDMS and a surface, we can elucidate reaction mechanisms, predict interfacial properties, and rationally guide experimental design. This guide focuses on two primary computational techniques: Density Functional Theory (DFT) for mechanistic insights and Molecular Dynamics (MD) for simulating interfacial assembly.

The CPDMS Molecule: A Structural Overview

The functionality of CPDMS is encoded in its structure. The molecule consists of a central silicon atom bonded to two methyl groups, one methoxy group, and a 3-chloropropyl chain.

// Nodes Si [label="Si", fillcolor="#4285F4", fontcolor="#FFFFFF"]; O [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C_methoxy [label="C", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C_methyl1 [label="C", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C_methyl2 [label="C", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C1_propyl [label="C", fillcolor="#34A853", fontcolor="#FFFFFF"]; C2_propyl [label="C", fillcolor="#34A853", fontcolor="#FFFFFF"]; C3_propyl [label="C", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cl [label="Cl", fillcolor="#FBBC05", fontcolor="#202124"];

// Invisible nodes for layout H_methoxy [label="H3", shape=plaintext, fontcolor="#202124"]; H_methyl1 [label="H3", shape=plaintext, fontcolor="#202124"]; H_methyl2 [label="H3", shape=plaintext, fontcolor="#202124"]; H_propyl1 [label="H2", shape=plaintext, fontcolor="#202124"]; H_propyl2 [label="H2", shape=plaintext, fontcolor="#202124"]; H_propyl3 [label="H2", shape=plaintext, fontcolor="#202124"];

// Edges Si -> O [label=" Hydrolyzable Site"]; O -> C_methoxy; C_methoxy -> H_methoxy [arrowhead=none]; Si -> C_methyl1; C_methyl1 -> H_methyl1 [arrowhead=none]; Si -> C_methyl2; C_methyl2 -> H_methyl2 [arrowhead=none]; Si -> C1_propyl; C1_propyl -> C2_propyl; C2_propyl -> C3_propyl; C3_propyl -> Cl [label=" Functional\n Group"];

C1_propyl -> H_propyl1 [arrowhead=none]; C2_propyl -> H_propyl2 [arrowhead=none]; C3_propyl -> H_propyl3 [arrowhead=none]; } ` Caption: Molecular structure of this compound (CPDMS).

Core Adsorption Mechanism: Hydrolysis and Condensation

The covalent attachment of CPDMS to a hydroxylated surface is a two-step process. This mechanism is central to the behavior of most alkoxysilane coupling agents.[1][2]

-

Hydrolysis: The methoxy group (-OCH₃) reacts with water, which can be present in trace amounts in the solvent or adsorbed on the substrate surface. This reaction cleaves the Si-O bond, forming a reactive silanol group (Si-OH) and releasing methanol.

-

Condensation: The newly formed silanol group on the CPDMS molecule reacts with a hydroxyl group (-OH) on the substrate surface (e.g., a silanol on a silica surface). This condensation reaction forms a stable, covalent siloxane bond (Si-O-Si) and releases a water molecule.[1]

Additionally, intermolecular condensation between two hydrolyzed CPDMS molecules can occur, leading to the formation of oligomers either in solution or on the surface, which can result in a polymerized multilayer film.

// Nodes for reactants and products H2O_in [label="H2O", shape=circle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MeOH_out [label="CH3OH", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; H2O_out [label="H2O", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Product [label="Surface-O-Si-R\n(Covalently Bound CPDMS)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow CPDMS_OMe -> CPDMS_OH [label=" 1. Hydrolysis"]; H2O_in -> CPDMS_OH [style=dashed]; CPDMS_OH -> MeOH_out [style=dashed];

{rank=same; CPDMS_OH; Surface_OH} CPDMS_OH -> Final_Product [label=" 2. Condensation"]; Surface_OH -> Final_Product; Final_Product -> H2O_out [style=dashed]; } ` Caption: The two-step hydrolysis and condensation mechanism for CPDMS adsorption.

Theoretical Modeling Methodologies

The choice of computational method depends directly on the question being asked. For high-accuracy electronic details of bond-breaking and formation, Density Functional Theory is the tool of choice. For the collective behavior of many molecules over time, Molecular Dynamics is more appropriate.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to calculate the electronic structure of systems. It is exceptionally well-suited for investigating the fundamental interactions of a single or a few CPDMS molecules with a surface.[3][4]

-

Core Applications:

-

Calculating adsorption energies to determine the thermodynamic stability of different binding configurations.

-

Mapping reaction pathways and calculating activation energy barriers for hydrolysis and condensation steps.[4]

-

Analyzing charge transfer between the molecule and the surface to understand the nature of the chemical bond.

-

-

Causality Behind Method Choice: We choose DFT when the precise nature of chemical bonding is critical. It allows us to confirm whether adsorption is physisorption (weak, van der Waals forces) or chemisorption (strong, covalent bonding). For a reactive molecule like CPDMS, understanding the energetics of the condensation reaction is essential, and only a quantum method like DFT can provide this level of detail.[5]

Molecular Dynamics (MD)

MD simulations model the physical movements of atoms and molecules over time based on a set of classical equations of motion. This approach allows for the simulation of much larger systems (thousands to millions of atoms) for longer timescales (nanoseconds to microseconds).

-

Core Applications:

-

Simulating the self-assembly of CPDMS monolayers on a surface.

-

Investigating the influence of solvent, temperature, and surface coverage on the structure of the adsorbed layer.

-

Predicting macroscopic properties of the modified surface, such as hydrophobicity or interfacial adhesion.[6]

-

-

Causality Behind Method Choice: When the system's complexity and dynamics are the focus, MD is the superior choice. A key consideration for CPDMS is the choice of a force field —the set of equations and parameters that defines the potential energy of the system.

-

Classical Force Fields (e.g., COMPASS, INTERFACE-FF): These are computationally efficient but cannot model bond formation or breaking.[7][8][9] They are ideal for studying the conformational arrangement of an already-grafted CPDMS layer.

-

Reactive Force Fields (e.g., ReaxFF): This class of force field can model chemical reactions, such as the hydrolysis and condensation of CPDMS, by dynamically changing bonding topology.[7][10] ReaxFF is the method of choice for simulating the entire adsorption process from start to finish within a single MD framework.[11]

-

// Nodes Start [label="Define Research Question", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ChooseMethod [label="Select Modeling Approach", shape=diamond, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];

// DFT Path DFT_Path [label="DFT (Quantum Mechanics)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DFT_Model [label="Build Atomic Models\n(Molecule + Surface Slab)"]; DFT_Calc [label="Perform Geometry Optimization\n& Energy Calculations"]; DFT_Analysis [label="Analyze Bonding, Charge,\nAdsorption Energy"];

// MD Path MD_Path [label="MD (Classical/Reactive)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MD_Model [label="Build System\n(Molecules, Surface, Solvent)"]; MD_FF [label="Select & Parameterize\nForce Field (e.g., ReaxFF)"]; MD_Sim [label="Run Equilibration & \nProduction Simulations"]; MD_Analysis [label="Analyze Trajectories, Structure,\n& Dynamic Properties"];

// End Node End [label="Derive Mechanistic Insights\n& Predict Properties", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> ChooseMethod; ChooseMethod -> DFT_Path [label=" Mechanism, Energetics"]; ChooseMethod -> MD_Path [label=" Dynamics, Large Systems"];

DFT_Path -> DFT_Model -> DFT_Calc -> DFT_Analysis -> End; MD_Path -> MD_Model -> MD_FF -> MD_Sim -> MD_Analysis -> End; } ` Caption: General computational workflow for modeling CPDMS adsorption.

Experimental Protocols: A Step-by-Step Guide

The following protocols are self-validating systems. The convergence criteria and equilibration checks are designed to ensure that the simulation results are physically meaningful and reproducible.

Protocol 1: DFT Calculation of CPDMS Adsorption on a Hydroxylated Silica (α-cristobalite) Surface

Objective: To calculate the adsorption energy of a hydrolyzed CPDMS molecule on a silica surface.

-

Step 1: Model Construction

-

Surface Slab: Cleave the α-cristobalite (111) crystal structure to create a surface slab. A typical slab might be 4 atomic layers thick. Add a vacuum layer of at least 15 Å in the z-direction to prevent interactions between periodic images.

-

Surface Hydroxylation: Saturate the dangling oxygen atoms on the top surface of the slab with hydrogen atoms to create silanol (Si-OH) groups. This mimics a realistic, activated silica surface.[8]

-

Adsorbate: Create the molecular structure of hydrolyzed CPDMS (with the -OCH₃ group replaced by -OH). Perform a geometry optimization of the isolated molecule in a large simulation box.

-

-

Step 2: Adsorption Simulation Setup

-

Software: Use a plane-wave DFT code such as VASP, Quantum ESPRESSO, or CASTEP.

-

Functional/Basis Set: Employ a Generalized Gradient Approximation (GGA) functional like PBE, often with a dispersion correction (e.g., D3) to accurately capture van der Waals interactions.

-

Placement: Position the hydrolyzed CPDMS molecule above the hydroxylated silica surface. The Si atom of the CPDMS silanol group should be placed approximately 2.5-3.0 Å from a surface oxygen atom.

-

Constraints: Constrain the bottom two layers of the silica slab to their bulk positions to simulate the semi-infinite nature of the substrate. Allow the top two layers and the CPDMS molecule to fully relax.

-

-

Step 3: Geometry Optimization

-

Perform a full geometry optimization of the combined system.

-

Self-Validation: Monitor the forces on each atom. The calculation is considered converged when the maximum force on any unconstrained atom is below a threshold (e.g., 0.01 eV/Å).

-

-

Step 4: Adsorption Energy Calculation

-

Calculate the total energy of the three separate components:

-

Eslab: The total energy of the optimized, hydroxylated silica slab.

-

ECPDMS: The total energy of the optimized, isolated hydrolyzed CPDMS molecule.

-

Etotal: The total energy of the optimized combined system (CPDMS adsorbed on the slab).

-

-

The adsorption energy (Eads) is calculated as: Eads = Etotal - (Eslab + ECPDMS)

-

A negative Eads indicates a stable, exothermic adsorption process.

-

Protocol 2: Reactive MD (ReaxFF) Simulation of CPDMS Silanization

Objective: To simulate the covalent bond formation and self-assembly of multiple CPDMS molecules on a silica surface in the presence of water.

-

Step 1: System Construction

-

Software: Use an MD package that supports ReaxFF, such as LAMMPS or ADF.

-

Surface: Build a larger amorphous silica slab with hydroxylated surfaces. Amorphous silica is often more representative of experimental substrates.

-

Solution: Randomly place multiple CPDMS (non-hydrolyzed) molecules and a small number of water molecules in a simulation box above the silica surface. The number of water molecules should be sufficient to facilitate the hydrolysis reaction.

-

-

Step 2: Force Field and Simulation Parameters

-

Force Field: Select a ReaxFF parameter set developed for Si/O/C/H/Cl systems. These parameters are pre-trained to reproduce quantum mechanical data for relevant chemical reactions.[7][10]

-

Ensemble: Use the canonical (NVT) or isothermal-isobaric (NPT) ensemble to control temperature and pressure.

-

Timestep: A small timestep (e.g., 0.1-0.25 fs) is required to accurately capture the high-frequency bond vibrations and reactive events.

-

-

Step 3: Equilibration

-

Run an initial energy minimization to remove any unfavorable atomic overlaps.

-

Gradually heat the system to the desired simulation temperature (e.g., 300 K) over several picoseconds.

-

Run the simulation in the chosen ensemble for a sufficient period (e.g., 100-200 ps) to allow the system to reach thermal equilibrium.

-

Self-Validation: Monitor system properties like temperature, pressure, and potential energy. The system is equilibrated when these values fluctuate around a stable average.

-

-

Step 4: Production Run

-

Continue the simulation for a long production run (e.g., 1-5 ns) to observe the reactive events. Save the atomic coordinates (trajectory) at regular intervals (e.g., every 1 ps).

-

-

Step 5: Analysis

-

Reaction Monitoring: Track the number of hydrolysis and condensation events over time by monitoring bond formation and breakage between relevant atom types.

-

Density Profile: Calculate the atomic density of the CPDMS molecules as a function of distance from the silica surface. This reveals the structure and thickness of the adsorbed layer.

-

Orientation Analysis: Determine the average orientation of the CPDMS molecules with respect to the surface normal to see how the chloropropyl tails are presented.

-

Data Presentation and Interpretation

Quantitative data from simulations should be summarized for clear interpretation and comparison.

Table 1: Representative Simulation Parameters for CPDMS Adsorption Modeling

| Parameter | DFT Simulation | Reactive MD (ReaxFF) Simulation |

| Typical System Size | 100 - 500 atoms | 5,000 - 50,000+ atoms |

| Typical Timescale | Static (0 K) or ps (AIMD) | Nanoseconds (ns) |

| Primary Output | System Energy, Atomic Forces | Atomic Trajectories |

| Key Insights | Adsorption Energetics, Reaction Barriers | Adsorption Dynamics, Layer Structure |

| Software Example | VASP, Quantum ESPRESSO | LAMMPS, ADF |

| Force Field / Functional | PBE-D3, B3LYP | ReaxFF (Si/O/C/H/Cl) |

Interpreting Results:

-

A strong negative DFT adsorption energy (>1 eV) typically indicates chemisorption, confirming the formation of a covalent Si-O-Si bond.

-

MD density profiles showing a sharp, high-density peak near the surface confirm the formation of a well-defined monolayer. The position and orientation of the chloropropyl group within this layer are critical for its subsequent reactivity in drug development or materials science applications.

-

The rate of condensation reactions in a ReaxFF simulation can provide insights into the kinetics of film formation, which can be correlated with experimental parameters like reaction time and temperature.[11]

Conclusion

Theoretical modeling offers an indispensable toolkit for understanding the complex adsorption behavior of this compound. DFT provides unparalleled accuracy for elucidating the fundamental reaction mechanisms and energetics that drive surface attachment.[3][5] Complementarily, reactive MD simulations bridge the gap to larger length and time scales, revealing the dynamics of film formation and the structure of the resulting interfacial layer.[6][10] By judiciously applying these methods, as outlined in the protocols above, researchers can gain predictive insights to accelerate the design and optimization of advanced materials and functional surfaces for a wide array of scientific and industrial applications.

References

- 1. api.pageplace.de [api.pageplace.de]

- 2. researchgate.net [researchgate.net]

- 3. Theoretical studies of adsorption on surfaces: Silane on the silicon (100)-(2 x 1) surface and hypochlorous acid on the ice Ih surface - ProQuest [proquest.com]

- 4. Influence of Surface Halogenation on Silane Adsorption onto Si(001) Surface for Poly-Si Epitaxy: A Density Functional Theory Study with Neural Network Potential | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 5. hydrophobe.org [hydrophobe.org]

- 6. Molecular Dynamics Study on Silane Coupling Agent Grafting to Optimize the Interfacial Microstructure and Physical Properties of Polyimide/Nano-Si3N4 Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. aminer.org [aminer.org]

- 10. nasampe.org [nasampe.org]

- 11. researchgate.net [researchgate.net]

Thermal and chemical stability of (3-Chloropropyl)methoxydimethylsilane

An In-depth Technical Guide to the Thermal and Chemical Stability of (3-Chloropropyl)methoxydimethylsilane

Executive Summary

This compound (CPMDMS) is a bifunctional organosilane featuring a hydrolyzable methoxysilyl group and a reactive chloropropyl tail. This unique structure makes it a valuable chemical intermediate and coupling agent in diverse fields, including materials science and drug development. Its efficacy in these applications is critically dependent on its thermal and chemical stability. This guide provides a detailed analysis of the stability profile of CPMDMS, offering field-proven insights into its degradation pathways, reactivity, and optimal handling conditions. We explore its thermal decomposition behavior through the lens of thermogravimetric analysis (TGA) and delve into its chemical reactivity, focusing on the hydrolysis of the methoxy-silicon bond and the nucleophilic substitution at the chloropropyl terminus. This document is intended for researchers, scientists, and drug development professionals who utilize CPMDMS and require a comprehensive understanding of its stability to ensure experimental success and material integrity.

Introduction to this compound

Molecular Overview

This compound, with the chemical formula C₆H₁₅ClOSi and CAS number 18171-14-7, is an organosilicon compound possessing two distinct reactive centers.[1][2]

-

Methoxydimethylsilyl Group (-Si(CH₃)₂OCH₃): This moiety is susceptible to hydrolysis in the presence of moisture, forming a reactive silanol group (-Si(CH₃)₂OH). This silanol can then form stable siloxane bonds (Si-O-Si) with other silanols or with hydroxyl groups on the surface of inorganic substrates.[1][3]

-

3-Chloropropyl Group (-CH₂CH₂CH₂Cl): The terminal chlorine atom serves as a leaving group, enabling the propyl chain to undergo nucleophilic substitution reactions with a wide range of nucleophiles.[1][4]

This dual functionality allows CPMDMS to act as a molecular bridge, covalently bonding organic moieties to inorganic substrates, making it a versatile tool in surface modification and composite materials.[4]

Significance and Applications

The stability of CPMDMS is paramount to its function. In drug delivery, it may be used to functionalize silica nanoparticles for targeted therapy.[5] As a coupling agent, it enhances the adhesion between inorganic fillers and organic polymer matrices in composites.[4] In all applications, premature degradation due to thermal stress or unintended chemical reactions can compromise the final product's performance and integrity. Understanding the conditions under which CPMDMS is stable versus when it reacts is therefore essential for process development and quality control.

Thermal Stability Analysis

The thermal stability of CPMDMS dictates its processing window and storage limitations. Exposing the material to elevated temperatures can initiate irreversible decomposition.[6]

Primary Decomposition Pathways

Thermal degradation is expected to proceed through the path of least resistance, governed by bond dissociation energies. The Si-O bond (~452 kJ/mol) and Si-C bond (~318 kJ/mol) are relatively strong. The primary points of thermal failure are likely:

-

Liberation of Methanol: The methoxy group can be cleaved, especially in the presence of trace moisture.

-

C-Cl and C-C Bond Scission: At higher temperatures, the chloropropyl chain will fragment.

Exposure to elevated temperatures or open flame can produce irritating fumes and organic acid vapors.[6] The reported boiling point of CPMDMS is approximately 144.3 °C, and its flash point is 36.1 °C, indicating it is a flammable liquid.[6][7]

Experimental Evaluation: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the standard method for quantifying thermal stability.[8] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting data reveals the onset temperature of decomposition and the mass loss associated with different degradation steps.[8][9]

This protocol describes a self-validating system for assessing the thermal stability of CPMDMS.

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using certified standards.

-

Sample Preparation: Place 5-10 mg of liquid CPMDMS into a clean, inert TGA pan (e.g., alumina or platinum).

-

Atmosphere: Purge the TGA furnace with an inert gas, typically nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

Heating Program:

-

Equilibrate the sample at 30 °C for 10 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. This rate is standard for comparing thermal stabilities of different materials.[10]

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage mass loss versus temperature. The onset of decomposition is typically defined as the temperature at which 5% mass loss occurs (Td5).

The TGA results provide critical data points for assessing thermal limits.

Table 1: Expected TGA Data Summary for CPMDMS

| Parameter | Expected Temperature Range | Associated Event |

| Initial Mass Loss | < 150 °C | Evaporation of the sample (boiling point ~144 °C). |

| Onset of Decomposition (Td5) | > 200 °C | Initial thermal breakdown of the molecule. |

| Major Mass Loss | 200 - 400 °C | Decomposition of the chloropropyl group and siloxane backbone formation. |

| Final Residue | > 400 °C | Charred residue, potentially containing silicon oxides. |

The experimental workflow for TGA can be visualized as a logical progression from sample preparation to final analysis.

Caption: TGA experimental workflow for CPMDMS.

Chemical Stability and Reactivity